molecular formula C16H14N2O3 B2947738 4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol CAS No. 253168-59-1

4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol

Cat. No.: B2947738
CAS No.: 253168-59-1
M. Wt: 282.299
InChI Key: ZURKGCGPTUUAQN-UHFFFAOYSA-N
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Description

4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group. The compound’s molecular formula is C16H14N2O3, and it has a molecular weight of 282.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol typically involves the reaction of appropriate phenylpyrazole derivatives with benzene-1,3-diol under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on pyruvate dehydrogenase kinase isozyme 4, affecting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy group contributes to its reactivity and potential interactions with biological targets .

Properties

IUPAC Name

4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-10-16(21-12-5-3-2-4-6-12)15(18-17-10)13-8-7-11(19)9-14(13)20/h2-9,19-20H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURKGCGPTUUAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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